molecular formula C13H12N4O3S B2973407 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034420-76-1

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2973407
M. Wt: 304.32
InChI Key: XRZVEQLEKTZJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.32. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Isoxazole-substituted 1,3,4-oxadiazoles, such as the one , have been synthesized and evaluated for their antimicrobial properties. These compounds, derived from readily available materials, have shown promising activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Marri, Kakkerla, Murali Krishna, & Rajam, 2018).

Anticancer Potential

Research into the anticancer activity of related compounds, such as thiazole derivatives, has uncovered that certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibit selective cytotoxicity against human lung adenocarcinoma cells. This selectivity suggests a potential therapeutic window for targeting cancer cells while sparing normal cells, highlighting the relevance of these compounds in oncological research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Anti-inflammatory and Analgesic Effects

Compounds featuring 1,3,4-oxadiazole structures have been explored for their anti-inflammatory and analgesic properties. This research is foundational in understanding the pharmacological potential of such compounds, including their mechanisms of action and therapeutic efficacy (Faheem, 2018).

Neuropharmacological Applications

The synthesis and pharmacological evaluation of oxadiazole derivatives as inhibitors of specific proteins involved in neurological disorders demonstrate another facet of the compound's potential applications. Such studies contribute to the development of novel therapeutic agents for the treatment of neurodegenerative diseases (Panchal, Rajput, & Patel, 2020).

Antioxidant Properties

The antioxidant capacity of compounds containing oxadiazole and thiadiazole rings has been assessed, revealing their potential in combating oxidative stress. This property is crucial for developing drugs that can mitigate oxidative damage, a factor implicated in various chronic diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-8-4-10(16-19-8)13-15-12(20-17-13)6-14-11(18)5-9-2-3-21-7-9/h2-4,7H,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZVEQLEKTZJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

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